![molecular formula C31H23BrN2O5S B12459918 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a variety of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include bromine, thiophene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
化学反应分析
Types of Reactions
2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline derivatives with different substituents .
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate include other quinoline derivatives and thiophene-containing compounds. Examples include:
- 2-oxo-2-(thiophen-2-yl)ethyl 4H-chromen-4-one
- 6-bromo-2-phenylquinoline-4-carboxylate
- 4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl derivatives .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both a quinoline core and a thiophene ring, along with the specific substituents, gives it unique chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C31H23BrN2O5S |
|---|---|
分子量 |
615.5 g/mol |
IUPAC 名称 |
(2-oxo-2-thiophen-2-ylethyl) 6-bromo-2-[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C31H23BrN2O5S/c1-17-4-2-5-21-28(17)30(37)34(29(21)36)20-10-7-18(8-11-20)25-15-23(22-14-19(32)9-12-24(22)33-25)31(38)39-16-26(35)27-6-3-13-40-27/h2-4,6-15,17,21,28H,5,16H2,1H3 |
InChI 键 |
IHKHYHVVZDUXBX-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)OCC(=O)C6=CC=CS6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
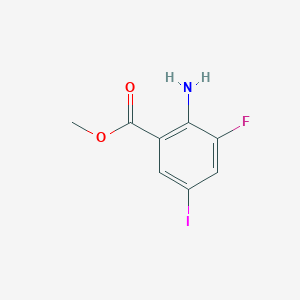
![N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B12459861.png)
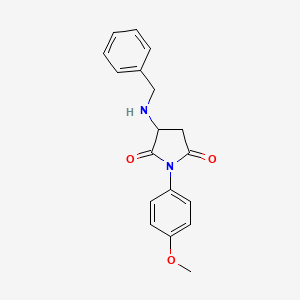
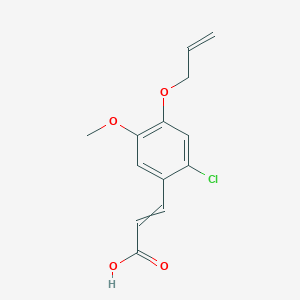
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
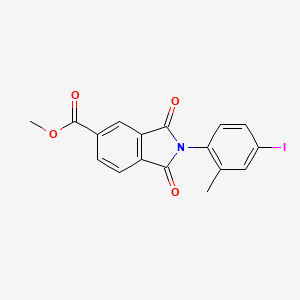
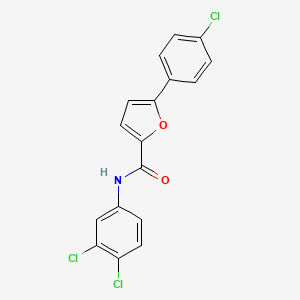
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
